molecular formula C20H16ClNO4 B11698156 (E)-3-(1,3-dioxoisoindolin-2-yl)propyl 3-(2-chlorophenyl)acrylate

(E)-3-(1,3-dioxoisoindolin-2-yl)propyl 3-(2-chlorophenyl)acrylate

Cat. No.: B11698156
M. Wt: 369.8 g/mol
InChI Key: WNAPRAGZWQMTOI-ZHACJKMWSA-N
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Description

(E)-3-(1,3-dioxoisoindolin-2-yl)propyl 3-(2-chlorophenyl)acrylate is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a phthalimide moiety linked to a chlorophenyl acrylate group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(1,3-dioxoisoindolin-2-yl)propyl 3-(2-chlorophenyl)acrylate typically involves a multi-step process. One common method starts with the preparation of the phthalimide derivative, which is then reacted with an appropriate acrylate ester under basic conditions to form the desired product. The reaction conditions often include the use of solvents like dichloromethane or toluene and catalysts such as triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(1,3-dioxoisoindolin-2-yl)propyl 3-(2-chlorophenyl)acrylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(E)-3-(1,3-dioxoisoindolin-2-yl)propyl 3-(2-chlorophenyl)acrylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and polymers.

Mechanism of Action

The mechanism of action of (E)-3-(1,3-dioxoisoindolin-2-yl)propyl 3-(2-chlorophenyl)acrylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction cascades or metabolic pathways, depending on the specific application.

Properties

Molecular Formula

C20H16ClNO4

Molecular Weight

369.8 g/mol

IUPAC Name

3-(1,3-dioxoisoindol-2-yl)propyl (E)-3-(2-chlorophenyl)prop-2-enoate

InChI

InChI=1S/C20H16ClNO4/c21-17-9-4-1-6-14(17)10-11-18(23)26-13-5-12-22-19(24)15-7-2-3-8-16(15)20(22)25/h1-4,6-11H,5,12-13H2/b11-10+

InChI Key

WNAPRAGZWQMTOI-ZHACJKMWSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/C(=O)OCCCN2C(=O)C3=CC=CC=C3C2=O)Cl

Canonical SMILES

C1=CC=C(C(=C1)C=CC(=O)OCCCN2C(=O)C3=CC=CC=C3C2=O)Cl

Origin of Product

United States

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